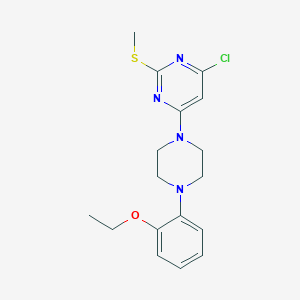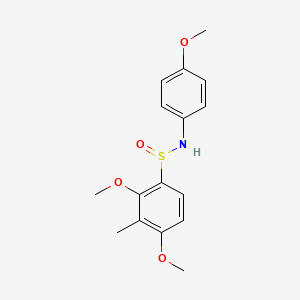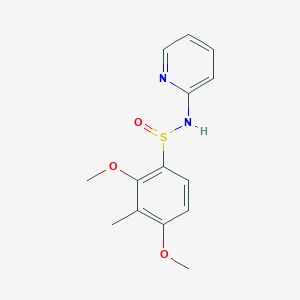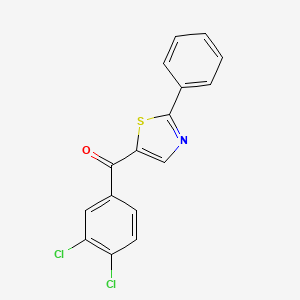
2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether
Overview
Description
2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether is a synthetic chemical compound characterized by its complex molecular structure This compound includes several functional groups, such as a chloro-substituted pyrimidine, a methylsulfanyl group, and a tetrahydro-pyrazinyl group attached to a phenyl ethyl ether backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether typically involves multiple steps, each designed to introduce specific functional groups and maintain structural integrity.
Formation of 6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl intermediate
Starting from commercially available pyrimidine derivatives.
Chlorination is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Subsequent introduction of the methylsulfanyl group through nucleophilic substitution using methylthiol in the presence of a suitable base.
Preparation of the tetrahydro-1-pyrazinyl intermediate
Begins with the hydrogenation of pyrazine derivatives.
Utilizes hydrogen gas and a palladium on carbon catalyst under high pressure and moderate temperatures.
Coupling of intermediates
The coupling reaction is performed via an etherification process.
Employing an appropriate base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production often mirrors lab-scale synthesis but emphasizes scalability and cost-efficiency:
Use of continuous flow reactors for chlorination and hydrogenation steps to enhance reaction control and safety.
Implementation of catalytic processes to reduce reagent consumption and waste generation.
Optimization of purification techniques, such as crystallization and chromatography, to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Potential to form sulfoxides or sulfones under strong oxidizing conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
Reduction of the pyrimidine ring can be performed under mild conditions using hydrogenation catalysts.
Substitution
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Sodium hydride, methylthiol, dimethyl sulfoxide.
Major Products Formed
Oxidized derivatives like sulfoxides and sulfones.
Reduced pyrimidine derivatives.
Substituted pyrimidine derivatives with functional groups tailored for specific applications.
Scientific Research Applications
Chemistry
Utilized as a building block for the synthesis of more complex molecules, especially in medicinal chemistry.
Biology
Investigated for its potential as a biochemical probe due to its structural uniqueness.
Medicine
Explored for therapeutic applications in targeting specific enzymes or receptors due to its binding affinity influenced by the chloro and methylsulfanyl groups.
Industry
Applied in the development of advanced materials with unique physicochemical properties, such as specialty coatings and adhesives.
Mechanism of Action
The mechanism of action for 2-(4-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1-pyrazinyl)phenyl ethyl ether involves interaction with specific molecular targets. The chloro-pyrimidine moiety can participate in hydrogen bonding and van der Waals interactions with enzyme active sites or receptor binding pockets. The methylsulfanyl group can enhance lipophilicity, aiding in membrane permeability. The tetrahydro-pyrazinyl group adds conformational flexibility, which may be crucial for fitting into diverse biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylthio-4-pyrimidine: : Shares the pyrimidine core and methylsulfanyl group but lacks the ether and tetrahydro-pyrazinyl groups.
Phenyl ethyl ether: : Contains the phenyl and ether moieties but lacks the substituted pyrimidine and pyrazinyl groups.
Tetrahydro-1-pyrazinyl compounds: : Include the pyrazinyl structure but may have different substituents altering their biological and chemical properties.
Uniqueness
The combination of chloro-pyrimidine, methylsulfanyl, and tetrahydro-pyrazinyl groups in a single molecule is rare, conferring unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-3-23-14-7-5-4-6-13(14)21-8-10-22(11-9-21)16-12-15(18)19-17(20-16)24-2/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZUQYIDDHSPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155056 | |
| Record name | 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-68-4 | |
| Record name | 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339017-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-[4-(2-ethoxyphenyl)-1-piperazinyl]-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}[1-(4-chlorophenyl)ethylidene]amine](/img/structure/B3036131.png)
![1-(2,4-dichlorophenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B3036132.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-methyloxime](/img/structure/B3036133.png)
![5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3036134.png)
![1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3036136.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(2-phenyl-1,2,4-triazol-3-yl)phenyl]piperazine](/img/structure/B3036137.png)


![3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036143.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036147.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036148.png)
![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)

